molecular formula C15H18F3NO4 B1426037 Z-Val-otfa CAS No. 203640-52-2

Z-Val-otfa

Cat. No. B1426037
M. Wt: 333.3 g/mol
InChI Key: MGBJQOMWGYZJTQ-LBPRGKRZSA-N
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Description

Z-Val-otfa is a chemical compound with diverse applications in scientific research. It has a molecular formula of C15H18F3NO4 .


Molecular Structure Analysis

Z-Val-otfa contains a total of 41 bonds, including 23 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aliphatic (thio-) carbamate .


Physical And Chemical Properties Analysis

Z-Val-otfa has a molar mass of 333.3 . It contains various types of bonds and functional groups, contributing to its unique physical and chemical properties .

Scientific Research Applications

1. Impact on Nuclear Receptor Activity

Short-chain fatty acids like valproic acid, a component related to Z-Val-otfa, enhance cellular sensitivity to hormones. They act as hormone sensitizers by activating nuclear hormone receptors and inhibiting histone deacetylases. This dual mechanism could lead to significant drug-drug interactions, especially in women administered exogenous hormones (Jansen et al., 2004).

2. Role in Apoptosis and Inflammation

The study on A20, an anti-inflammatory protein, reveals its importance in processes like apoptosis and inflammation. A20's zinc finger, ZF4, is crucial for its function, which might relate to compounds like Z-Val-otfa. Disruption in A20's function can lead to increased sensitivity to inflammation and other pathological conditions (Lu et al., 2013).

3. Genome Engineering Tools

Z-Val-otfa-related compounds might influence genome engineering tools like zinc-finger nucleases (ZFNs). ZFNs, composed of DNA-binding modules and a DNA cleavage domain, are crucial for genetic modifications. The properties of such compounds could impact the effectiveness and specificity of ZFNs in gene therapy and research (Gaj et al., 2013).

4. Potential in Kidney Disease Treatment

Zinc supplementation, possibly linked to Z-Val-otfa, shows promise in treating kidney diseases. It alleviates oxidative stress and apoptosis in kidney cells, suggesting a potential therapeutic role for compounds like Z-Val-otfa in kidney-related disorders (Li et al., 2019).

5. Epigenetic Regulation

Valproic acid, related to Z-Val-otfa, acts as a direct inhibitor of histone deacetylase. This action is significant for understanding its role in bipolar disorder and epilepsy treatment, as well as its teratogenic effects. Such insights are crucial for understanding the epigenetic mechanisms influenced by Z-Val-otfa-related compounds (Phiel et al., 2001).

6. Antibiotic Removal in Wastewater Treatment

Z-Val-otfa-related compounds might influence the development of materials like ZIF-8, used for removing antibiotics from wastewater. Their structural and chemical properties could be pivotal in enhancing the efficiency of such materials in environmental applications (Li et al., 2019).

7. DNA Binding Specificity and Protein Function

Compounds like Z-Val-otfa could influence the DNA-binding specificity of transcription factors and enzymes. This has implications for their activity and potential toxicity, especially in the context of gene therapy and cellular genome manipulation (Cornu et al., 2008).

Safety And Hazards

The safety data sheet for Z-Val-otfa suggests that any clothing contaminated by the product should be immediately removed .

properties

IUPAC Name

2,2,2-trifluoroethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4/c1-10(2)12(13(20)23-9-15(16,17)18)19-14(21)22-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,19,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBJQOMWGYZJTQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC(F)(F)F)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC(F)(F)F)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Val-otfa

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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